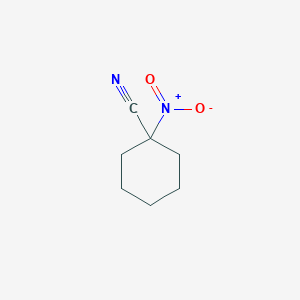
1-Nitrocyclohexane-1-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Nitrocyclohexane-1-carbonitrile is an organic compound characterized by a nitro group and a nitrile group attached to a cyclohexane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Nitrocyclohexane-1-carbonitrile can be synthesized through several methods. One common approach involves the nitration of cyclohexane followed by the introduction of a nitrile group. The nitration process typically uses nitric acid and sulfuric acid as reagents under controlled temperature conditions to avoid over-nitration. The nitrile group can be introduced through a reaction with cyanogen bromide or by dehydration of an amide precursor using reagents like thionyl chloride or phosphorus pentachloride .
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and to maximize yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Nitrocyclohexane-1-carbonitrile undergoes various chemical reactions, including:
Oxidation: The nitro group can be oxidized to form nitro derivatives with higher oxidation states.
Reduction: The nitro group can be reduced to an amine group using reducing agents like lithium aluminum hydride or hydrogen in the presence of a catalyst.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Lithium aluminum hydride, hydrogen with a palladium catalyst.
Substitution: Hydrochloric acid, sodium hydroxide.
Major Products Formed:
Oxidation: Nitro derivatives.
Reduction: Amines.
Substitution: Amides, carboxylic acids.
Applications De Recherche Scientifique
1-Nitrocyclohexane-1-carbonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 1-nitrocyclohexane-1-carbonitrile involves its interaction with various molecular targets. The nitro group can undergo redox reactions, influencing cellular oxidative stress pathways. The nitrile group can interact with nucleophiles, leading to the formation of covalent bonds with biological molecules. These interactions can modulate enzyme activity and cellular signaling pathways .
Comparaison Avec Des Composés Similaires
Cyclohexane-1-carbonitrile: Lacks the nitro group, making it less reactive in redox reactions.
1-Nitrocyclohexane: Lacks the nitrile group, limiting its ability to participate in nucleophilic substitution reactions.
Cyclohexane-1,2-dicarbonitrile: Contains two nitrile groups, offering different reactivity and applications
Uniqueness: 1-Nitrocyclohexane-1-carbonitrile is unique due to the presence of both nitro and nitrile groups, allowing it to participate in a wide range of chemical reactions and making it a versatile intermediate in organic synthesis.
Propriétés
Numéro CAS |
58102-55-9 |
|---|---|
Formule moléculaire |
C7H10N2O2 |
Poids moléculaire |
154.17 g/mol |
Nom IUPAC |
1-nitrocyclohexane-1-carbonitrile |
InChI |
InChI=1S/C7H10N2O2/c8-6-7(9(10)11)4-2-1-3-5-7/h1-5H2 |
Clé InChI |
PEZZUIKUUFKDLX-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(CC1)(C#N)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


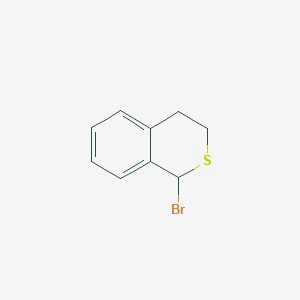
![Tetrazolo[1,5-a]pyridine-8-carbonitrile, 5-methyl-7-phenyl-](/img/structure/B14604839.png)
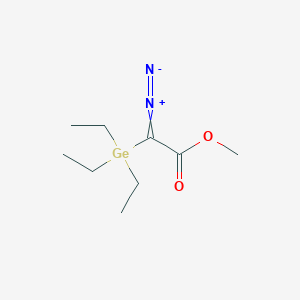
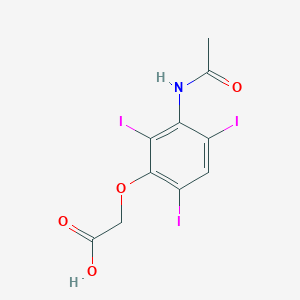
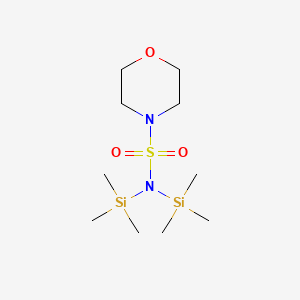
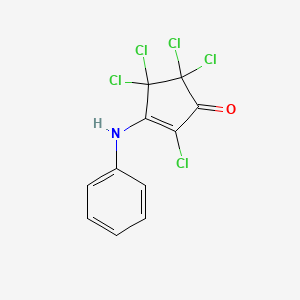
![2-[(1-Oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy]propanoic acid](/img/structure/B14604890.png)

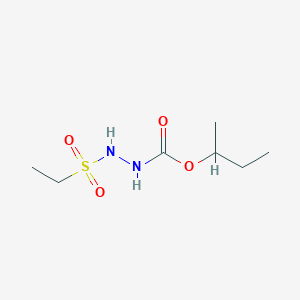
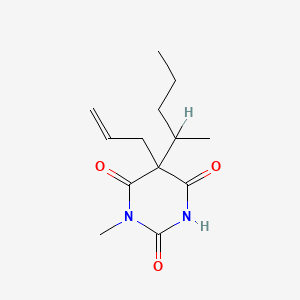

![5-Ethyl-5,6-dihydropyrido[2,3-b]pyrazin-4-ium](/img/structure/B14604908.png)
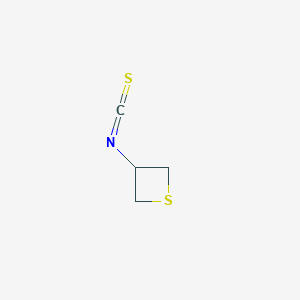
![Ethyl 3-[(E)-(2,4-dinitrophenyl)diazenyl]but-2-enoate](/img/structure/B14604928.png)
